Sodium Phenylmethanolate

Catalog No.
S742786
CAS No.
20194-18-7
M.F
C7H7NaO
M. Wt
130.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Phenylmethanolate

CAS Number

20194-18-7

Product Name

Sodium Phenylmethanolate

IUPAC Name

sodium;phenylmethanolate

Molecular Formula

C7H7NaO

Molecular Weight

130.12 g/mol

InChI

InChI=1S/C7H7O.Na/c8-6-7-4-2-1-3-5-7;/h1-5H,6H2;/q-1;+1

InChI Key

LFQULJPVXNYWAG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)C[O-].[Na+]

Sodium phenylmethanolate is an organosodium compound with the chemical formula C7H7NaO\text{C}_7\text{H}_7\text{NaO}. It is characterized by the presence of a sodium atom bonded to a phenylmethanolate group, which consists of a phenyl group (a benzene ring) attached to a methanol-derived anion. This compound is often utilized in organic synthesis as a strong nucleophile and base due to the stability imparted by the aromatic phenyl group, allowing it to participate in various

  • Highly corrosive: Causes severe skin burns and eye damage upon contact. []
  • Harmful if swallowed, inhaled, or absorbed through the skin.
  • Flammable: Can ignite or explode upon contact with water or moisture. []
  • Reactive: Reacts violently with water and acids.

Limited Research Availability for Sodium Phenylmethanolate

Factual information regarding the scientific research applications of Sodium Phenylmethanolate is currently scarce. While PubChem, a public database of chemicals maintained by the National Institutes of Health, lists the compound here: , there is no specific mention of its use in scientific research.

Potential Research Applications

Based on its chemical structure, Sodium Phenylmethanolate possesses some properties that could be of interest to researchers. Here are some hypothetical areas where it might be explored:

  • Organic Synthesis: Sodium Phenylmethanolate is a strong base due to the presence of the alkali metal sodium (Na). Strong bases are commonly used in organic synthesis for deprotonation reactions, which can initiate various chemical transformations. However, there is no current evidence to suggest its established use in this field compared to other more common strong bases.
  • Material Science: The aromatic ring (phenyl group) and the negatively charged methoxide group (CH3O-) in Sodium Phenylmethanolate could potentially lead to interesting interactions with other materials. However, further research is needed to explore this possibility.
, particularly in nucleophilic substitutions and as a catalyst in organic transformations. Notable reactions include:

  • Nucleophilic Substitution: Sodium phenylmethanolate can act as a nucleophile in reactions with alkyl halides, leading to the formation of ethers or alcohols.
  • Asymmetric Reactions: It has been employed in asymmetric reactions, such as the catalytic enantioselective synthesis of 1,2-anti diols, showcasing its ability to influence selectivity in product formation .
  • Reactions with Electrophiles: Sodium phenylmethanolate can react with various electrophiles, facilitating the formation of complex organic structures through mechanisms like alkylation and acylation.

Sodium phenylmethanolate can be synthesized through several methods:

  • Direct Reaction: It can be produced by reacting sodium metal with phenylmethanol (benzyl alcohol) under controlled conditions. This method typically requires an inert atmosphere to prevent oxidation.
    C6H5CH2OH+NaC6H5CH2ONa++12H2\text{C}_6\text{H}_5\text{CH}_2\text{OH}+\text{Na}\rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{O}^-\text{Na}^++\frac{1}{2}\text{H}_2
  • Solvent-Assisted Synthesis: Sodium phenylmethanolate can also be synthesized in solution, where sodium hydroxide reacts with benzyl chloride or other alkyl halides in an alcohol solvent .
  • Alternative Routes: Other synthetic routes may involve the use of various alkoxides or metal catalysts to facilitate the conversion of starting materials into sodium phenylmethanolate.

Sodium phenylmethanolate has several applications in organic chemistry:

  • Organic Synthesis: It serves as a reagent for synthesizing ethers and alcohols through nucleophilic substitution reactions.
  • Catalysis: This compound is utilized as a catalyst in various organic transformations, including polymerization processes and asymmetric synthesis .
  • Research Tool: In biochemical research, sodium phenylmethanolate can be employed to study reaction mechanisms and enzyme catalysis.

Interaction studies involving sodium phenylmethanolate primarily focus on its reactivity with other organic compounds. Research indicates that it interacts effectively with electrophiles due to its strong nucleophilic character. These interactions are crucial for understanding its behavior in synthetic pathways and optimizing reaction conditions for desired outcomes.

Sodium phenylmethanolate shares similarities with several other alkoxide compounds but exhibits unique properties that distinguish it from them. Below is a comparison with similar compounds:

Compound NameChemical FormulaUnique Features
Sodium BenzyloxideC7_7H9_9NaODerived from benzyl alcohol; used similarly in reactions.
Sodium EthoxideC2_2H5_5NaOMore reactive; commonly used as a strong base.
Sodium MethoxideCH3_3NaOOften used in methanol-related reactions; less sterically hindered than sodium phenylmethanolate.
Potassium PhenoxideC6_6H5_5OKSimilar nucleophilic properties but with potassium instead of sodium.

Sodium phenylmethanolate's unique combination of aromatic stability and reactivity makes it particularly valuable in synthetic organic chemistry compared to these other compounds. Its ability to participate effectively in various nucleophilic reactions while providing selectivity sets it apart from simpler alkoxides like sodium methoxide and sodium ethoxide.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2024-04-14

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